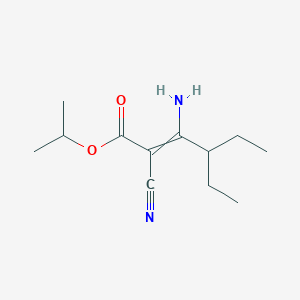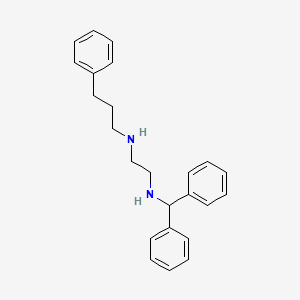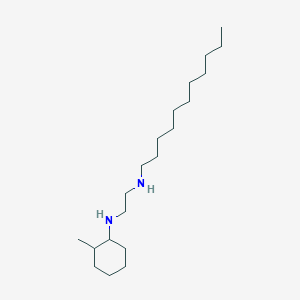
Phenyl(pyridin-4-yl)borinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(pyridin-4-yl)borinic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a phenyl group and a pyridin-4-yl group attached to a boron atom. This compound is known for its versatility in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl(pyridin-4-yl)borinic acid can be synthesized through various methods. One common approach involves the coupling reaction of phenylboronic acid and 4-pyridine . This reaction typically requires the use of ligands and catalysts under appropriate solvent conditions. The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(pyridin-4-yl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, boranes, and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Phenyl(pyridin-4-yl)borinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phenyl(pyridin-4-yl)borinic acid involves its ability to form stable complexes with transition metals. This property is crucial in catalytic processes, where the compound acts as a ligand to facilitate various chemical transformations. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Phenyl(pyridin-4-yl)borinic acid can be compared with other similar compounds, such as:
4-Pyridinylboronic acid: This compound is also used in cross-coupling reactions but lacks the phenyl group, which can influence its reactivity and stability.
4-Pyridineboronic acid pinacol ester: This ester derivative is used in similar applications but offers different solubility and reactivity profiles.
(4-Pyridin-4-ylphenyl)boronic acid: This compound is structurally similar but may exhibit different chemical properties due to the presence of additional functional groups.
This compound stands out due to its unique combination of a phenyl group and a pyridin-4-yl group, which enhances its versatility and reactivity in various chemical processes.
Eigenschaften
CAS-Nummer |
718642-05-8 |
|---|---|
Molekularformel |
C11H10BNO |
Molekulargewicht |
183.02 g/mol |
IUPAC-Name |
phenyl(pyridin-4-yl)borinic acid |
InChI |
InChI=1S/C11H10BNO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,14H |
InChI-Schlüssel |
QQNGVIFCLCTBES-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1)(C2=CC=NC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan](/img/structure/B14212639.png)
![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)



![1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B14212676.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)

![N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine](/img/structure/B14212693.png)


